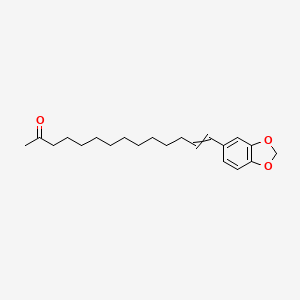
14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one is a chemical compound known for its unique structure, which includes a benzodioxole ring fused to a tetradecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one typically involves the reaction of 1,3-benzodioxole with a tetradecene derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the benzodioxole ring is introduced to the tetradecene chain through a series of steps involving halogenation and subsequent coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the tetradecene chain to a single bond, forming saturated derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Scientific Research Applications
14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The tetradecene chain may also play a role in modulating the compound’s overall activity and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one .
Uniqueness
14-(2H-1,3-Benzodioxol-5-yl)tetradec-13-en-2-one is unique due to its long tetradecene chain, which imparts distinct physical and chemical properties compared to other benzodioxole derivatives.
Properties
CAS No. |
828263-14-5 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
14-(1,3-benzodioxol-5-yl)tetradec-13-en-2-one |
InChI |
InChI=1S/C21H30O3/c1-18(22)12-10-8-6-4-2-3-5-7-9-11-13-19-14-15-20-21(16-19)24-17-23-20/h11,13-16H,2-10,12,17H2,1H3 |
InChI Key |
XSCQBXUNBGFDEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)
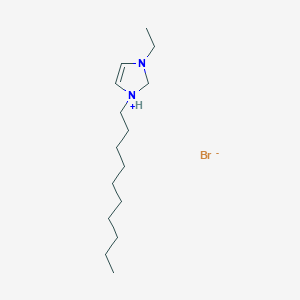
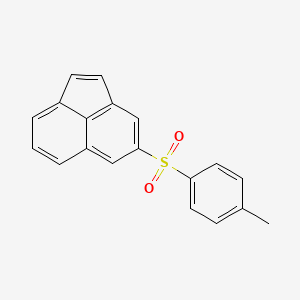
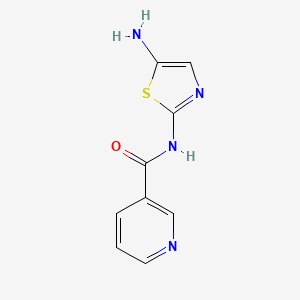
![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
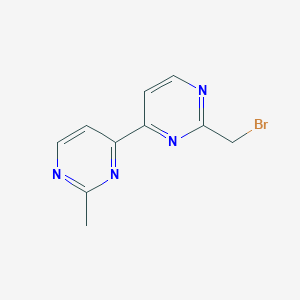
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14223461.png)
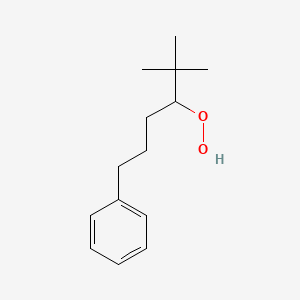
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
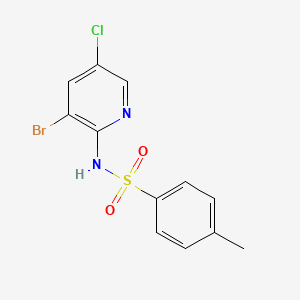
![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
